molecular formula C8H7BrN2O2 B2770189 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1186658-27-4

7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B2770189
CAS No.: 1186658-27-4
M. Wt: 243.06
InChI Key: XJLPRCAEEWZDII-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1186658-27-4) is a versatile brominated heterocyclic compound with a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The bromine atom at the 7-position makes it a prime substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic and other functional groups to the core scaffold . The core pyrido[2,3-b][1,4]oxazin-2-one structure is a privileged scaffold in pharmaceutical research. Related analogs have demonstrated significant biological activity, particularly as inhibitors of the NF-κB signaling pathway . The persistent activation of NF-κB is a key factor in oncogenesis, metastasis, and anti-apoptosis in various cancers, including hepatocellular carcinoma . Furthermore, N-substituted pyrido-1,4-oxazin-3-ones have been shown to induce apoptosis and abrogate tumor growth in preclinical models, highlighting the therapeutic potential of this chemical class . The specific methyl substitution on the nitrogen atom in this analog can fine-tune the molecule's properties, such as its lipophilicity and metabolic stability, making it a critical intermediate for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use . Researchers should handle this material with appropriate precautions; it carries GHS warning symbols and the precautionary statement recommends avoiding inhalation, dust formation, and contact with skin and eyes .

Properties

IUPAC Name

7-bromo-1-methylpyrido[2,3-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-11-6-2-5(9)3-10-8(6)13-4-7(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLPRCAEEWZDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the bromination of a precursor pyrido[2,3-b][1,4]oxazine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

AKT Inhibitors (ALM301 vs. Target Compound)

  • ALM301: A clinical-stage AKT1/2 inhibitor with a 1-ethyl, 7-phenyl, and 6-aminocyclobutyl substituent. Its bulky 7-Ph group enhances hydrophobic interactions with the kinase’s allosteric pocket, achieving sub-nanomolar potency .
  • No AKT inhibition data is available, but structural differences suggest divergent target profiles .

Antibacterial Agents (Compound 1 vs. Target Compound)

  • Compound 1 (7-Fluoro) : Exhibits 5–22-fold lower topo IV inhibition than Gyrase in S. aureus and E. coli. The partially unsaturated LHS heterocycle reduces π-π stacking with DNA bases, diminishing activity .
  • Target Compound (7-Bromo): Bromine’s larger atomic radius and polarizability may enhance DNA intercalation or enzyme binding compared to fluorine.

Halogenated Derivatives (Br vs. I)

  • 7-Iodo Analogues : Iodine’s greater size and hydrophobicity improve binding to hydrophobic enzyme pockets (e.g., kinases), as seen in 6-iodo derivatives used in kinase inhibitor synthesis .
  • 7-Bromo Target Compound : Bromine offers a balance between electronic effects (σ-hole interactions) and steric demands, making it suitable for moderate-affinity targets like bacterial enzymes or hemorheological modulators .

Structure-Activity Relationships (SAR)

  • Position 1 : Bulky groups (e.g., benzyl in 1-Bn-7-Iodo) enhance selectivity for human kinases but reduce antibacterial efficacy. Smaller groups (e.g., methyl) may improve bacterial target access .
  • Position 7 : Halogens (Br, I, F) modulate DNA/enzyme binding via electronic and steric effects. Bromine’s intermediate size balances DNA intercalation and enzyme inhibition .
  • Core Modifications: Saturation of the oxazinone ring (e.g., Compound 1’s unsaturated LHS) reduces π-π stacking, while aromatic systems (e.g., ALM301) improve target engagement .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns. For example, the methyl group at N1 appears as a singlet at δ 2.33 ppm, while the oxazinone carbonyl resonates at δ 170.3 ppm in ¹³C NMR .
  • HPLC-MS : Validates purity (>95%) and detects trace intermediates (e.g., uncyclized chloroacetamide byproducts).
  • IR Spectroscopy : Identifies key functional groups (e.g., NC=O stretch at 1703 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products, though crystallization may require dioxane or acetonitrile .

What contradictions exist in reported biological activities of pyrido-oxazinone derivatives, and how can they be resolved experimentally?

Advanced Research Focus
Contradictions arise in enzyme selectivity profiles . For instance, 7-bromo derivatives show potent AKT1 inhibition (IC₅₀ < 100 nM) but weak AKT2/3 activity, likely due to divergent hydrophobic pockets in AKT isoforms . To resolve discrepancies:

  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Use mutagenesis studies (e.g., substituting Ala68 with bulkier residues in AKT2) to test steric effects.
  • Compare molecular dynamics simulations across isoforms to identify conformational flexibility .

How can computational modeling guide the design of this compound derivatives for improved pharmacokinetics?

Q. Advanced Research Focus

  • Molecular Docking : Predict binding modes in target enzymes (e.g., DNA gyrase, AKT). For example, the bromine atom’s position relative to Met75 in GyrA correlates with MIC values in S. aureus .
  • ADMET Prediction : Optimize logP (target ~2.5) by introducing polar groups (e.g., hydroxyls) at the 3-position to enhance solubility without compromising permeability.
  • QM/MM Simulations : Evaluate electronic effects of substituents on transition states during enzyme inhibition .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Basic Research Focus
Key challenges include:

  • Low yields in cyclization due to side reactions (e.g., dimerization). Mitigation: Use high-dilution conditions or flow chemistry to control reaction kinetics .
  • Purification difficulties caused by similar polarity of byproducts. Solution: Employ orthogonal chromatography (e.g., reverse-phase HPLC with acetonitrile/water gradients) .
  • Bromine displacement under basic conditions. Mitigation: Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) in Smiles rearrangement steps .

How does the methyl group at the 1-position affect the compound’s metabolic stability?

Advanced Research Focus
The 1-methyl group reduces cytochrome P450-mediated oxidation by blocking metabolic hot spots. In vitro microsomal assays show a 40% increase in half-life (t₁/₂ = 2.8 hr) compared to unmethylated analogs . However, methyl substitution may increase plasma protein binding (PPB > 90%), reducing free drug concentration. Strategies to balance stability and bioavailability:

  • Introduce fluorine at the 8-position to lower PPB via reduced lipophilicity.
  • Use deuterated methyl groups to further slow oxidative metabolism .

What in vitro models are suitable for evaluating the hemorheological activity of this compound?

Q. Advanced Research Focus

  • Blood viscosity assays : Measure shear stress in human whole blood under hypoxic conditions. The compound shows activity comparable to pentoxifylline (20% reduction in viscosity at 10 µM) .
  • Platelet aggregation tests : Use ADP-induced aggregation in platelet-rich plasma to assess antithrombotic potential.
  • Endothelial cell adhesion assays : Quantify inhibition of monocyte adhesion to TNF-α-activated HUVECs .

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